molecular formula C19H22N4O2 B508022 [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid CAS No. 438221-39-7

[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid

Cat. No.: B508022
CAS No.: 438221-39-7
M. Wt: 338.4g/mol
InChI Key: YCPNBGBGMZIDEC-UHFFFAOYSA-N
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Description

[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug design. Its value is derived from the strategic combination of an adamantane moiety and a 2,5-disubstituted tetrazole ring. The tetrazole ring is a well-established bioisostere, particularly effective as a surrogate for the cis -amide bond in peptidomimetics, thereby contributing to enhanced metabolic stability and altered physicochemical properties of lead compounds . This 1,5-disubstituted tetrazole geometry is known to adopt a constrained, synperiplanar conformation that closely mimics the spatial arrangement of a cis-amide, making it a powerful tool for structure-based drug design where this specific conformation is required for receptor binding . The rigid, lipophilic adamantane group can significantly improve a molecule's pharmacokinetic profile by increasing membrane penetration and conferring resistance to metabolic degradation. The integration of these two features into a single molecule creates a unique and versatile building block for constructing novel bioactive agents. Researchers can leverage this compound as a core scaffold in the development of protease inhibitors, ligands for central nervous system targets, and other therapeutic classes where precise three-dimensional positioning of pharmacophores is critical. Its defined spatial characteristics make it particularly valuable for probing receptor binding sites and optimizing interactions in the design of next-generation pharmaceuticals .

Properties

IUPAC Name

2-[3-(5-phenyltetrazol-2-yl)-1-adamantyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-16(25)11-18-7-13-6-14(8-18)10-19(9-13,12-18)23-21-17(20-22-23)15-4-2-1-3-5-15/h1-5,13-14H,6-12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPNBGBGMZIDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid (CAS Number: 438221-39-7) is a synthetic organic compound notable for its unique molecular structure, characterized by the presence of an adamantyl group and a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties.

Molecular Characteristics

  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 338.41 g/mol
  • IUPAC Name : 2-[3-(5-phenyltetrazol-2-yl)-1-adamantyl]acetic acid
  • Canonical SMILES : C1C2CC3(CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5)CC(=O)O

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities. Key areas of investigation include:

  • Antimicrobial Activity : Research has demonstrated that compounds containing tetrazole moieties often exhibit significant antimicrobial properties. The unique structure of this compound may enhance its efficacy against various pathogens.
  • Antitumor Properties : Initial findings suggest that this compound may possess antitumor activity, potentially through mechanisms involving the inhibition of cell proliferation or induction of apoptosis in cancer cells.
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes could also be a focal point for its biological activity, particularly in modulating metabolic pathways relevant to disease states.

The biological effects of this compound can be attributed to its interaction with various biological targets:

  • Binding Affinities : Interaction studies are essential to determine the binding affinities of this compound with specific receptors or enzymes, which can elucidate its therapeutic potential.
  • Pharmacokinetics : Understanding the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for assessing the compound's viability for clinical applications.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-AdamantanolContains an alcohol group instead of a carboxylic acidKnown for its use as a solvent and intermediate
5-(4-Chlorophenyl)-tetrazoleLacks an adamantane structure but contains a tetrazole ringExhibits strong antimicrobial properties
1-AcetoxyadamantaneContains an acetoxy group instead of a tetrazoleUsed in organic synthesis as a versatile intermediate

The unique combination of adamantane and tetrazole functionalities in this compound may confer distinct pharmacological properties not present in these similar compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that tetrazole derivatives, including [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid, exhibit significant antimicrobial properties. The presence of the tetrazole ring enhances the compound's efficacy against various pathogens, making it a candidate for developing new antimicrobial agents. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Antitumor Properties

Initial investigations suggest that this compound may possess antitumor activity. Mechanistic studies are ongoing to elucidate how it inhibits cell proliferation and induces apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways could lead to the development of novel anticancer therapies.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, which may be pivotal in modulating metabolic pathways associated with diseases. Understanding its binding affinities with specific receptors can provide insights into its therapeutic potential.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its clinical applications. Key aspects include:

  • Absorption : The compound is generally soluble in water and acetonitrile, indicating potential for good bioavailability.
  • Distribution : Studies are needed to assess how the compound distributes throughout biological systems.
  • Metabolism : Investigations into metabolic pathways will help determine how the body processes this compound.
  • Excretion : Understanding excretion routes is essential for assessing potential toxicity and side effects.

Material Science Applications

Beyond biological applications, this compound has potential uses in material sciences. Its unique molecular structure may allow it to serve as a building block in the synthesis of novel materials with specific electronic or mechanical properties. Research into its polymerization behavior could lead to advancements in creating new polymers or composite materials.

Case Study 1: Antimicrobial Efficacy

A study conducted on various tetrazole derivatives demonstrated that compounds similar to this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the tetrazole moiety in enhancing antibacterial properties.

Case Study 2: Cancer Cell Proliferation

In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, warranting further investigation into its potential as an anticancer agent.

Comparison with Similar Compounds

Research Findings and Implications

  • Tetrazole vs. Thiadiazoline : Thiadiazoline derivatives exhibit stronger antimicrobial activity due to sulfur’s electronegativity, while tetrazoles may excel in CNS targets due to blood-brain barrier penetration .
  • Phenyl vs. Naphthalene Systems : CD437’s naphthalene moiety enables broader anticancer activity via mitochondrial pathways, whereas phenyltetrazole derivatives may require functionalization for similar efficacy .
  • Solubility vs. Lipophilicity: Methyl and amino substituents improve solubility but reduce adamantane’s inherent lipophilicity, necessitating balance in drug design .

Preparation Methods

Friedel-Crafts Alkylation

This method leverages acid-catalyzed alkylation to introduce the acetic acid side chain. A representative protocol involves:

  • Reagents : Adamantane, chloroacetic acid, acetic acid solvent, and Amberlite 200 ion-exchange resin.

  • Conditions : Reflux at 110–120°C for 6–8 hours under anhydrous conditions.

  • Mechanism : The resin catalyzes the formation of a carbocation intermediate, which reacts with chloroacetic acid to yield 1-adamantylacetic acid.

  • Yield : ≥85% with solvent recycling capabilities (up to 10 cycles).

Table 1: Friedel-Crafts Alkylation Optimization

ParameterOptimal ValueImpact on Yield
CatalystAmberlite 200Maximizes carbocation stability
SolventAcetic acidEnhances resin recyclability
Temperature110–120°CBalances reaction rate and side reactions

Halogenation and Coupling

Alternative approaches use bromoadamantane intermediates for nucleophilic substitution:

  • Synthesis of 1-Bromoadamantane : Bromination of adamantane using HBr and H2O2 in dichloromethane.

  • Coupling with Dichloroacetic Acid : Reacting bromoadamantane with (2,2-dichloro-1-methoxy-vinyloxy)trimethylsilane in the presence of ZnCl2, followed by hydrolysis to yield 1-adamantyldichloroacetic acid.

  • Hydroxylation : Treatment with HNO3 in concentrated H2SO4 introduces a hydroxyl group at the 3-position, forming 3-hydroxy-α-oxoadamantane-1-acetic acid.

ComponentRoleOptimization Insight
Sodium AzideAzide sourceExcess drives reaction completion
LiClLewis acid catalystAccelerates cycloaddition kinetics
DMSOSolventStabilizes intermediates at high temps

Carbodiimide-Mediated Coupling

For pre-formed tetrazoles, coupling to the adamantyl group is achieved using:

  • Reagents : 5-Phenyl-1H-tetrazole, 1-adamantylacetic acid, N,N'-dicyclohexylcarbodiimide (DCC).

  • Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours.

  • Workup : Precipitation of dicyclohexylurea byproduct facilitates purification.

Sequential Functionalization Approaches

Combining the above steps enables efficient large-scale synthesis:

Two-Step Synthesis

  • Adamantylation : Friedel-Crafts alkylation produces 1-adamantylacetic acid.

  • Tetrazole Coupling : DCC-mediated reaction with 5-phenyl-1H-tetrazole yields the target compound.

  • Overall Yield : 70–75% after column chromatography.

Halogenation-Cycloaddition Route

  • Bromoadamantane Synthesis : Bromination of adamantane.

  • Dichloroacetic Acid Coupling : ZnCl2-catalyzed reaction.

  • Tetrazole Formation : Cycloaddition with NaN3.

  • Overall Yield : 65–70% due to multiple purification steps.

Optimization Strategies

Solvent Selection

  • Friedel-Crafts Alkylation : Acetic acid minimizes side reactions and enables catalyst recycling.

  • Cycloaddition : DMSO enhances reaction rates but requires careful pH control during workup.

Catalysis

  • Amberlite 200 : Superior to ZnCl2 in Friedel-Crafts due to reduced metal contamination.

  • LiCl in Cycloaddition : Critical for stabilizing the transition state .

Q & A

Q. Optimization Tips :

  • Use acetic acid for adamantylation to reduce reaction time and improve resin recyclability (up to 10 cycles without yield loss) .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Advanced: How does the adamantyl group influence the compound’s physicochemical properties, and what computational tools can predict its binding interactions?

Answer:
The 1-adamantyl moiety confers high lipophilicity and steric bulk, impacting:

  • Solubility : Poor aqueous solubility necessitates formulation with co-solvents (e.g., DMSO or cyclodextrins).
  • Metabolic Stability : The rigid adamantane structure resists oxidative metabolism, enhancing half-life in biological systems .

Q. Computational Modeling :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can predict binding affinities to target proteins (e.g., enzymes or receptors). The adamantyl group’s steric effects may hinder interactions in tight binding pockets but enhance selectivity for hydrophobic domains.
  • MD Simulations : Assess conformational stability of the adamantyl-tetrazole scaffold under physiological conditions. Studies on similar adamantane derivatives (e.g., adapalene) show stable binding to nuclear retinoic acid receptors .

Basic: Which analytical techniques are critical for characterizing the purity and structure of [3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]acetic acid?

Answer:

  • HPLC : Quantify purity (>98%) using a C18 column with UV detection at 254 nm. specifies purity thresholds (98–102%) for adamantane-based pharmaceuticals .
  • NMR Spectroscopy : Confirm structural integrity:
    • ¹H NMR : Identify adamantyl protons (δ 1.6–2.2 ppm as multiplet) and tetrazole aromatic protons (δ 7.3–8.1 ppm).
    • ¹³C NMR : Detect the acetic acid carbonyl (δ ~170 ppm) and adamantane quaternary carbons (δ ~35–45 ppm) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry, particularly for novel derivatives .

Advanced: How can researchers resolve contradictions in biological activity data for adamantyl-tetrazole derivatives?

Answer:
Discrepancies often arise from variations in:

  • Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times. For example, notes pH-dependent efficacy of adamantane derivatives in dermatological gels .
  • Structural Isomerism : Ensure regiochemical consistency in tetrazole substitution (1H vs. 2H isomers) via 2D NMR (e.g., NOESY) .
  • Statistical Analysis : Apply Hochberg’s step-up procedure to adjust for multiple comparisons in bioactivity datasets .

Basic: What solvent systems are optimal for recrystallizing [3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]acetic acid?

Answer:

  • Binary Solvents : Use DCM/petroleum ether (1:3 v/v) for high recovery (>90%) without degrading the tetrazole ring .
  • Acetic Acid/Water : Effective for removing polar impurities. reports recrystallization of similar compounds from DMF/acetic acid (1:1) .

Advanced: What strategies mitigate toxicity risks in adamantyl-tetrazole derivatives while preserving bioactivity?

Answer:

  • Prodrug Design : Modify the acetic acid moiety to ester prodrugs (e.g., ethyl ester) to enhance cell permeability and reduce gastric irritation .
  • SAR Studies : Systematically replace the phenyl group on the tetrazole ring with electron-withdrawing substituents (e.g., -CF₃) to lower hepatotoxicity while maintaining target affinity .

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